molecular formula C15H20BrNO2Si B1446293 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one CAS No. 1337880-08-6

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one

Cat. No. B1446293
M. Wt: 354.31 g/mol
InChI Key: VJBWGFAGUJIMIW-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound . It has a trimethylsilyl group and an ethoxy methyl group attached to it . These groups are often used in organic synthesis as protecting groups .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are synthesized from readily available starting materials . For instance, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is synthesized from 2-trimethylsilylethanol .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of isoquinolines and trimethylsilyl ethers . Trimethylsilyl ethers, for example, are known to be good leaving groups and can be cleaved by fluoride ions .

Scientific Research Applications

Regiospecific Synthesis in Alkaloids

A significant application of trimethylsilyl groups, similar to those in the specified compound, is observed in the regiospecific synthesis of isoquinoline alkaloids. Specifically, they have been used to control the regiochemistry in tetrahydroisoquinoline synthesis through the Pictet-Spengler reaction (Miller & Tsang, 1988).

Prodrug Development

Compounds like 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one have potential in prodrug development. The trimethylsilyl group can be used for selective drug delivery to hypoxic tissues, as demonstrated in studies involving biomimetic reduction (Parveen et al., 1999).

Synthesis of Benzobazepines

Trimethylsilyl groups have been employed in the synthesis of 1-methyl-3-(trimethylsilyl)-1H-benzo[b]azepines, suggesting applications in diverse organic syntheses. These groups can be removed or converted to other functional groups as needed in synthetic pathways (Morita et al., 2010).

Synthesis of Perhydroisoquinolines

Intramolecular Diels-Alder reactions involving compounds with trimethylsilyl groups, like the specified compound, are used in the efficient synthesis of perhydroisoquinolines. This method offers significant stereochemical control in complex molecule synthesis, demonstrating the versatility of these compounds in synthetic organic chemistry (Sparks et al., 2003).

In Vitro Cytotoxic Evaluation

Compounds structurally related to isoquinolinequinones, such as 7-bromoisoquinolinequinones, have been synthesized and evaluated for their cytotoxic activity. This suggests potential applications in anticancer drug development (Delgado et al., 2012).

Synthesis of Dihydroisoquinoline Carboxylates

The synthesis of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates using trimethylsilyl enol ethers points towards applications in creating isoquinoline derivatives, potentially useful in medicinal chemistry (Wada et al., 1983).

properties

IUPAC Name

7-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2Si/c1-20(2,3)9-8-19-11-17-7-6-12-4-5-13(16)10-14(12)15(17)18/h4-7,10H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWGFAGUJIMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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